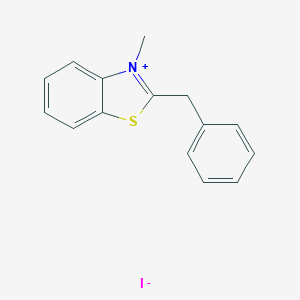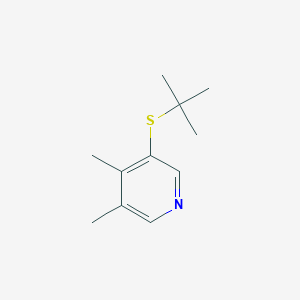
3-Tert-butylsulfanyl-4,5-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butylsulfanyl-4,5-dimethylpyridine is a chemical compound that has been widely studied in scientific research. It is commonly referred to as TbdmpyS, and its molecular formula is C12H19NS. This compound is known for its unique properties, which make it useful in various applications such as catalysis, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of TbdmpyS as a ligand in catalysis is complex and depends on the specific reaction being studied. In general, the sulfur atom in TbdmpyS coordinates with the metal center of the catalyst, forming a stable complex. This complex then reacts with the substrate, leading to the desired product. The unique steric and electronic properties of TbdmpyS make it an effective ligand for many different types of catalytic reactions.
Biochemische Und Physiologische Effekte
While TbdmpyS has not been extensively studied for its biochemical and physiological effects, it is known to be relatively non-toxic and has low environmental impact. It is also stable under a wide range of conditions, making it useful for applications in harsh environments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using TbdmpyS in lab experiments is its high purity and reliability. The optimized synthesis method ensures that the compound is of high quality, which is critical for reproducible results in scientific research. However, the limitations of TbdmpyS include its cost and limited availability.
Zukünftige Richtungen
There are several potential future directions for research on TbdmpyS. One area of interest is in the development of new catalysts using TbdmpyS as a ligand. This could lead to the discovery of new reactions and synthetic pathways. Another area of interest is in the application of TbdmpyS in material science, where its unique properties could be used to develop new materials with novel properties. Additionally, the environmental impact of TbdmpyS could be further studied to determine its suitability for use in industrial applications.
Synthesemethoden
The synthesis of TbdmpyS can be achieved through a multistep process. The first step involves the reaction of 3,4-dimethylpyridine with tert-butylsulfanyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with sodium hydride in THF to yield the final product. This method has been optimized for high yields and purity, making it a reliable and efficient way to produce TbdmpyS.
Wissenschaftliche Forschungsanwendungen
TbdmpyS has been extensively studied for its applications in scientific research. One of the primary uses of this compound is as a ligand in catalysis. It has been shown to be an effective ligand for various transition metal catalysts, such as palladium and nickel. These catalysts have been used in a wide range of organic reactions, including cross-coupling reactions, hydrogenation, and C-H activation.
Eigenschaften
CAS-Nummer |
18794-52-0 |
|---|---|
Produktname |
3-Tert-butylsulfanyl-4,5-dimethylpyridine |
Molekularformel |
C11H17NS |
Molekulargewicht |
195.33 g/mol |
IUPAC-Name |
3-tert-butylsulfanyl-4,5-dimethylpyridine |
InChI |
InChI=1S/C11H17NS/c1-8-6-12-7-10(9(8)2)13-11(3,4)5/h6-7H,1-5H3 |
InChI-Schlüssel |
NKEYQJJYGCIRKM-UHFFFAOYSA-N |
SMILES |
CC1=CN=CC(=C1C)SC(C)(C)C |
Kanonische SMILES |
CC1=CN=CC(=C1C)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



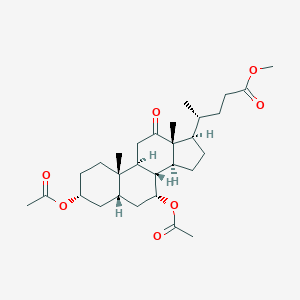
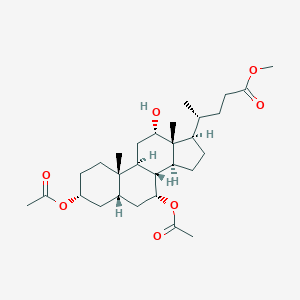

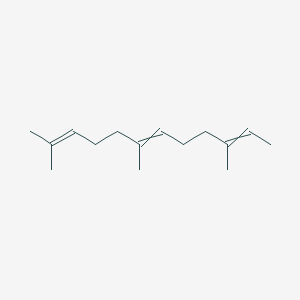
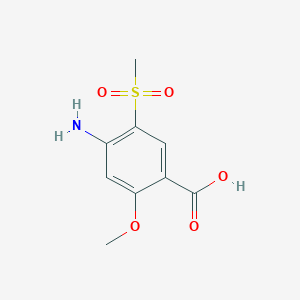


![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)
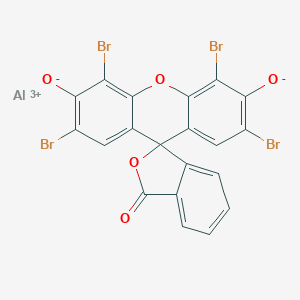
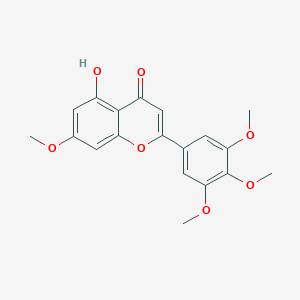
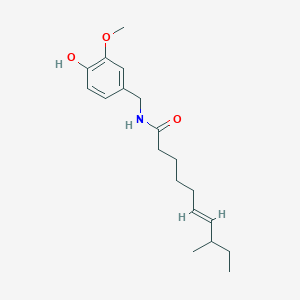
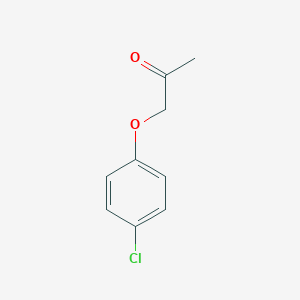
![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)
